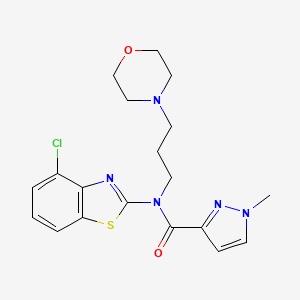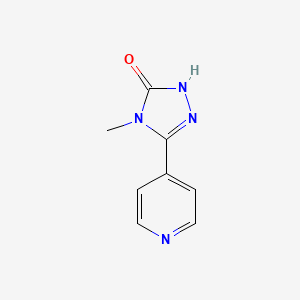
5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene
Overview
Description
5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is a chemical compound that is used in scientific research. It is also known as dibromomethoxymethylbenzene and has the molecular formula C9H8Br4O. This compound is used as a reagent in organic synthesis and has various applications in scientific research.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is not well understood. However, it is believed to act as a halogenating agent in organic synthesis, where it adds bromine atoms to organic molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not used in drug development or human consumption.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene in lab experiments include its high reactivity and selectivity in organic synthesis. It is also relatively easy to handle and store. The limitations of using this compound include its toxicity and potential hazards during handling and disposal.
Future Directions
There are several future directions for the use of 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene in scientific research. One direction is the development of new synthetic methodologies using this compound. Another direction is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound in various fields of science.
Scientific Research Applications
5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is used in scientific research as a reagent in organic synthesis. It is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used in the development of new synthetic methodologies.
properties
IUPAC Name |
5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3O/c1-13-9-6(4-10)2-8(12)3-7(9)5-11/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGQWTJOLHDEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1CBr)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461081 | |
| Record name | Benzene, 5-bromo-1,3-bis(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118249-11-9 | |
| Record name | Benzene, 5-bromo-1,3-bis(bromomethyl)-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



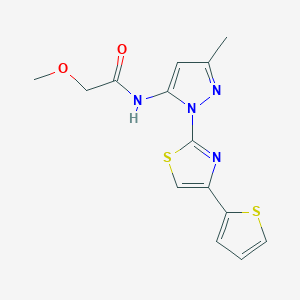
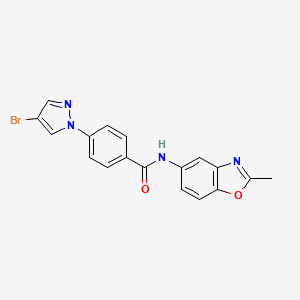
![N-[4-chloro-3-(pyrrolidine-1-sulfonyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B1650371.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)pyrrolidine-3-carboxamide](/img/structure/B1650373.png)
![4-iodo-N-[3-(pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B1650374.png)
![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B1650375.png)
![2-[(4-chlorophenoxy)methyl]-4-methyl-N-(1-phenyl-1H-pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B1650376.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B1650377.png)
![N-[5-amino-1-benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B1650380.png)
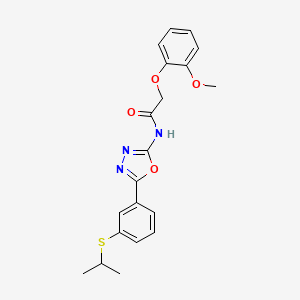
![1-ethyl-3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1650384.png)
![(2,3-Dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B1650386.png)
